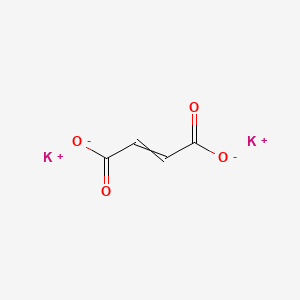
Dipotassium;but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;but-2-enedioate, also known as dipotassium fumarate, is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid and is commonly used in various industrial and scientific applications. This compound is known for its role as an acidity regulator in food and as a buffering agent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium;but-2-enedioate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the controlled addition of potassium hydroxide to fumaric acid under specific temperature and pressure conditions to ensure high yield and purity. The final product is then dried and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;but-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various by-products depending on the reaction conditions.
Reduction: Under specific conditions, it can be reduced to form other potassium salts.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield potassium carbonate and other by-products, while reduction reactions may produce different potassium salts .
Applications De Recherche Scientifique
Dipotassium;but-2-enedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: It serves as a nutrient supplement in cell culture media.
Medicine: It is investigated for its potential therapeutic effects in treating certain metabolic disorders.
Mécanisme D'action
The mechanism of action of dipotassium;but-2-enedioate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the dissociation of the compound into potassium ions and fumarate ions, which interact with hydrogen ions in the solution to stabilize the pH. The molecular targets and pathways involved in its buffering action are primarily related to its ionic dissociation and interaction with other ions in the solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium maleate: Another potassium salt of a dicarboxylic acid, similar in structure and function to dipotassium;but-2-enedioate.
Potassium succinate: A potassium salt of succinic acid, used in similar applications as a buffering agent and acidity regulator.
Uniqueness
This compound is unique in its specific buffering capacity and stability under various conditions. Its ability to maintain pH levels in both acidic and basic environments makes it particularly valuable in industrial and scientific applications .
Propriétés
IUPAC Name |
dipotassium;but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKCSFVQGSAJU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

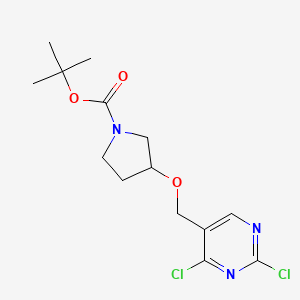
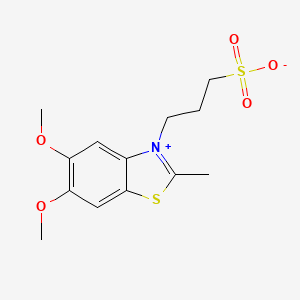
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

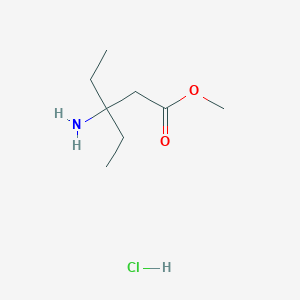
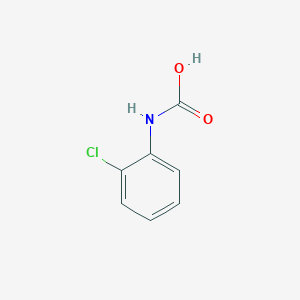
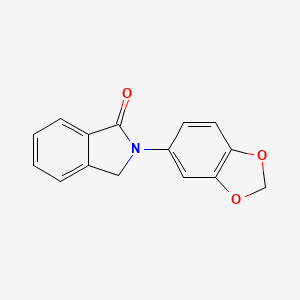
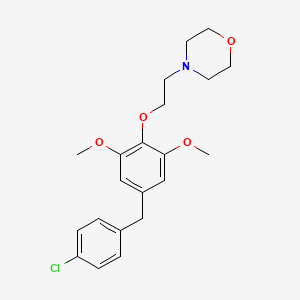
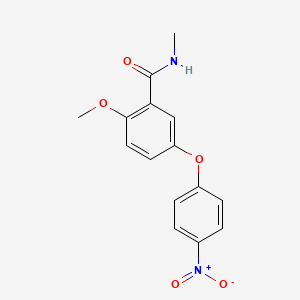
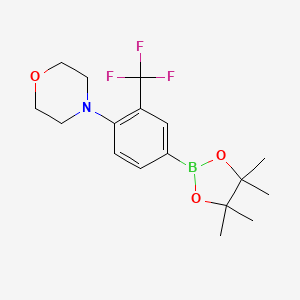

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
